molecular formula C8H4ClIN2 B175156 4-Chloro-8-iodoquinazoline CAS No. 125096-73-3

4-Chloro-8-iodoquinazoline

Cat. No.: B175156
CAS No.: 125096-73-3
M. Wt: 290.49 g/mol
InChI Key: JMEUDFPLOIQUOL-UHFFFAOYSA-N
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Description

4-Chloro-8-iodoquinazoline is a heterocyclic compound with the molecular formula C8H4ClIN2. It is a derivative of quinazoline, which is a benzo-fused nitrogen-containing heterocycle. Quinazoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-iodoquinazoline typically involves the metalation of 4-chloroquinazoline followed by an in situ trapping metalation strategy. The reaction is quenched with iodine to yield this compound in high yield (83%) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale metalation and iodination reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-iodoquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-8-iodoquinazoline is primarily utilized in the synthesis of 4-anilinoquinazolines, which have been identified as potential anticancer agents. The compound's structure allows for functionalization that enhances its biological activity against different types of cancer cells.

Synthesis of Anticancer Agents

The synthesis of 4-anilinoquinazolines involves the N-arylation of 4-chloroquinazolines, which can be efficiently conducted under microwave irradiation in a THF/H2O solvent system. This method has been shown to produce a library of novel compounds with promising anticancer properties .

Table 1: Summary of Anticancer Activity of Synthesized Compounds

Compound NameTarget Cancer Cell LinesIC50 Values (µM)
Compound AMCF-7 (Breast)<0.10
Compound BHeLa (Cervical)6.29
Compound CA549 (Lung)10.88
Compound DHCT-116 (Colorectal)2.8

Biological Evaluations

The biological activity of this compound and its derivatives has been extensively evaluated in vitro against various cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and lung cancer (A549). The studies indicate that certain derivatives possess significant cytotoxic effects, making them candidates for further development as therapeutic agents.

Cytotoxicity Studies

Research has demonstrated that compounds derived from this compound exhibit varying degrees of cytotoxicity against tumor cell lines. For instance, one study reported that a derivative showed an IC50 value of 2.0 µM against T98G glioblastoma cells, indicating strong antiproliferative activity .

Interaction with Kinases

Research indicates that derivatives of this compound can inhibit receptor tyrosine kinases, which are crucial for signaling pathways associated with cancer progression . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Summary and Future Directions

The applications of this compound in medicinal chemistry highlight its potential as a building block for developing novel anticancer therapies. Ongoing research aims to elucidate the full spectrum of its biological activities and optimize its derivatives for enhanced efficacy and selectivity against various cancers.

Future studies should focus on:

  • Exploring the structure-activity relationship to identify more potent derivatives.
  • Investigating the pharmacokinetics and toxicity profiles of these compounds.
  • Conducting in vivo studies to assess therapeutic efficacy in animal models.

Mechanism of Action

The mechanism of action of 4-Chloro-8-iodoquinazoline and its derivatives involves the inhibition of receptor tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound derivatives can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

Biological Activity

4-Chloro-8-iodoquinazoline is a compound within the quinazoline class, which has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This article provides a detailed overview of the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its unique halogen substitutions that enhance its reactivity and biological potential. The synthesis typically involves a regioselective metalation followed by halogenation, yielding high purity and yield. For instance, a recent study reported an efficient synthesis route where 4-chloroquinazoline was metalated and reacted with iodine, achieving an 83% yield of the target compound .

Biological Activity

The biological activities of this compound have been extensively studied, particularly its anticancer properties. Quinazolines are known for their ability to inhibit various kinases involved in tumor proliferation. The following sections highlight significant findings regarding the biological activity of this compound.

Anticancer Properties

  • Cytotoxicity Studies : A series of in vitro studies assessed the cytotoxic effects of this compound derivatives against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HCT-116 (colorectal cancer)
    • T98G (glioblastoma)
    In these studies, compounds derived from this compound exhibited significant antiproliferative effects. For example, derivative compounds showed IC50 values as low as 2.0 µM against T98G cells, indicating potent activity .
  • Mechanism of Action : The mechanism involves the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation, leading to reduced cell proliferation and induction of apoptosis in sensitive cancer cell lines .
  • Case Studies :
    • In one study, derivatives were tested for their ability to induce apoptosis in HeLa cells through mitochondrial pathways. The results indicated that certain derivatives not only inhibited cell growth but also triggered programmed cell death effectively .

Data Tables

The following tables summarize key findings from various studies on the cytotoxicity of this compound derivatives.

CompoundCell LineIC50 (µM)Mechanism of Action
Derivative 10bHCT-1162.8EGFR inhibition
Derivative 15aT98G2.0Apoptosis induction
Derivative 3cMCF-7<0.10Selective cytotoxicity
Derivative 4cHeLa1.73Mitochondrial pathway activation

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 4-Chloro-8-iodoquinazoline to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use controlled stoichiometry (e.g., 1.2 equivalents of iodine source) and inert atmosphere (argon/nitrogen) to minimize side reactions. Monitor temperature gradients (e.g., 80–100°C) to avoid decomposition .
  • Purification : Recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes halogenated byproducts. Bold numbered identifiers (e.g., 1 for intermediates) should follow IUPAC conventions in reporting .
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1H^1H-/13C^{13}C-NMR (DMSO-d6d_6) and high-resolution mass spectrometry (HRMS). Report melting points with leading zeros (e.g., 0.15 mm precision) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • Core Techniques :

  • NMR : Assign aromatic protons (δ\delta 7.8–8.5 ppm) and carbons (δ\delta 110–150 ppm) using 1H^1H-NMR, 13C^{13}C-NMR, and 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+^+ and isotopic patterns (e.g., iodine’s signature doublet).
    • Supplementary Data : Include IR for functional groups (e.g., C-Cl stretch at 550–600 cm1^{-1}) and XRD for crystalline structure validation. Raw data should be archived in appendices, with processed data in the main text .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to model transition states and activation energies for Suzuki-Miyaura couplings. Compare iodine’s leaving group ability with bromine/chlorine analogues .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Validate predictions with experimental IC50_{50} values and report statistical significance (p < 0.05) .
  • Contradiction Resolution : If computational and experimental data conflict (e.g., unexpected regioselectivity), re-examine solvent effects or counterion influences using MD simulations .

Q. How should researchers address contradictory data in the biological activity of this compound derivatives?

Methodological Answer:

  • Error Analysis : Quantify uncertainties in bioassays (e.g., ±5% SD in IC50_{50}) and validate cell-line viability controls. Use ANOVA to identify outliers .
  • Contextual Factors : Compare solvent systems (DMSO vs. saline), incubation times, and temperature gradients across studies. Replicate experiments under standardized conditions .
  • Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. Experimental Design & Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound analogs?

Methodological Answer:

  • Detailed Protocols : Document catalyst loadings (e.g., 5 mol% Pd(PPh3_3)4_4), reaction times, and quenching methods. Use SI (Supporting Information) for extended procedures .
  • Open Data : Share crystallographic data (CIF files) via repositories like Cambridge Structural Database and raw spectra via Figshare. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Peer Validation : Collaborate with independent labs to replicate key steps (e.g., iodination efficiency) and publish null results to reduce publication bias .

Q. Data Presentation & Analysis

Q. How should researchers present complex spectral data for this compound in publications?

Methodological Answer:

  • Tables : Include processed data (e.g., coupling constants, JJ-values) in tables with footnotes explaining abbreviations. Use scientific notation for concentrations (e.g., 2.4 × 104^{-4} M) .
  • Figures : Highlight key NMR peaks or XRD diffractograms with annotations. Ensure spectra are baseline-corrected and scaled uniformly .
  • Ethical Reporting : Disclose software settings (e.g., NMR processing algorithms) and avoid selective data cropping that misrepresents results .

Properties

IUPAC Name

4-chloro-8-iodoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEUDFPLOIQUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559800
Record name 4-Chloro-8-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125096-73-3
Record name 4-Chloro-8-iodoquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125096-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-iodoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tosylic acid dihydrate (0.038 g) was added to a suspension of 2-amino-3-iodobenzamide (0.513 g) supplemented with methyl orthoformate (5 ml) and NMP (1 ml), and the mixture was heated to reflux for 3 hours. After cooling, water was added to the reaction solution, and the deposit was filtrated and dried under reduced pressure to obtain 8-iodoquinazolin-4(1H)-one (0.481 g). Phosphorus oxychloride (10 ml) was added to the obtained 8-iodoquinazolin-4(1H)-one (1.17 g), and the mixture was heated to reflux for 8 hours. The solvent was distilled off under reduced pressure, and chloroform was added to the residue. The reaction solution was neutralized with an aqueous sodium hydroxide solution with cooling in an ice bath and partitioned into organic and aqueous layers. The organic layer was washed with brine. The organic layer thus washed was dried over anhydrous sodium sulfate. Then, the solvent was distilled off, and the residue was purified by neutral silica gel column chromatography (chloroform/ethyl acetate) to obtain 4-chloro-8-iodoquinazoline (0.946 g). 4-(4-Chloroquinazolin-8-yl)-2-(4-hydroxycyclohexylamino)benzonitrile was obtained according to Example 2(1) using the obtained 4-chloro-8-iodoquinazoline instead of compound (1b) and PdCl2dppf instead of Pd(PPh3)4. A compound of Comparative Example 2 was obtained as a pale yellow solid (yield based on 5 steps: 10%) according to Example 79 using the obtained 4-(4-chloroquinazolin-8-yl)-2-(4-hydroxycyclohexylamino)benzonitrile instead of compound (4b) and 3-quinolineboronic acid instead of 3-(tert-butylamino)-4-cyanophenylboronic acid pinacol ester.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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